molecular formula C8H10ClNO B2541515 4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole CAS No. 2230808-65-6

4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole

Cat. No. B2541515
CAS RN: 2230808-65-6
M. Wt: 171.62
InChI Key: ZIAGBWBCERBTGR-UHFFFAOYSA-N
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Description

The compound 4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole is a chlorinated oxazole derivative. Oxazoles are five-membered heterocyclic compounds containing both nitrogen and oxygen in the ring. They are known for their presence in various bioactive molecules and functional materials. The chloromethyl group attached to the oxazole ring suggests potential reactivity for further chemical transformations .

Synthesis Analysis

The synthesis of chlorinated oxazoles, such as 4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole, can be achieved through different methods. One approach involves the chlorinative cyclization of (E/Z)-alkynyl-O-methyl oximes using a combination of N-chlorosuccinimide (NCS) and chlorotrimethylsil

Scientific Research Applications

Synthesis and Functionalization

4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole, a compound with potential in various chemical syntheses, serves as a precursor for the creation of alkylating agents and functionalized oxazoles. The compound's reactivity, particularly its chloromethyl group, is pivotal for nucleophilic substitution reactions, enabling the synthesis of a broad range of biologically active molecules.

  • Alkylating Agents : Alkylating nucleosides, including those derived from 4-(chloromethyl)-3-cyclobutyl-1,2-oxazole, have shown cytostatic activity and potential in cancer treatment. The synthesis of N-glycosyl(halomethyl)-1,2,3-triazoles, achieved through 1,3-dipolar cycloaddition, exemplifies the compound's utility in developing alkylating agents with significant biological activities (de las Heras, Alonso, & Alonso, 1979).

  • Functionalized Oxazoles : The compound's versatility extends to the synthesis of functionalized oxazoles, crucial for pharmaceutical applications. For instance, the efficient and flexible synthesis of 4-aminooxazoles through a gold-catalyzed intermolecular reaction highlights the adaptability of 4-(chloromethyl)-3-cyclobutyl-1,2-oxazole derivatives in accessing complex, biologically relevant structures (Gillie, Reddy, & Davies, 2016).

Coordination Chemistry

The structural motif of oxazoles, including derivatives of 4-(chloromethyl)-3-cyclobutyl-1,2-oxazole, plays a significant role in coordination chemistry. These compounds serve as chiral ligands in asymmetric catalysis, underpinning advancements in the synthesis of enantiomerically pure substances.

  • Chiral Auxiliaries and Ligands : Oxazoline ligands, closely related to oxazoles, have been extensively utilized in transition metal-catalyzed asymmetric syntheses. Their ease of synthesis from readily available precursors, combined with the ability to modulate chiral centers near donor atoms, makes them invaluable in producing chiral molecules (Gómez, Muller, & Rocamora, 1999).

Corrosion Inhibition

The derivatives of 4-(chloromethyl)-3-cyclobutyl-1,2-oxazole find applications in materials science, particularly in corrosion inhibition. These compounds can form protective layers on metal surfaces, reducing the rate of corrosion in acidic media.

  • Mild Steel Protection : Triazole derivatives, related to the structural framework of 4-(chloromethyl)-3-cyclobutyl-1,2-oxazole, have demonstrated efficacy in protecting mild steel against corrosion in acidic environments. Their ability to form stable adsorption layers on metal surfaces highlights the potential of oxazole derivatives in industrial applications (Bentiss et al., 2007).

Safety And Hazards

Safety data sheets (SDS) provide information on the safety and hazards associated with a chemical compound. They include information on the compound’s physical and chemical hazards, health hazards, precautions for safe handling and use, and procedures for dealing with spills or leaks .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound can be modified or used in the development of new materials or drugs .

properties

IUPAC Name

4-(chloromethyl)-3-cyclobutyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-4-7-5-11-10-8(7)6-2-1-3-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAGBWBCERBTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NOC=C2CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole

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